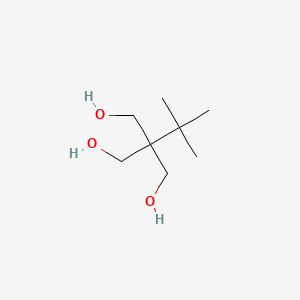
2-tert-Butyl-2-(hydroxymethyl)-1,3-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-2-(hydroxymethyl)-1,3-propanediol, also known as 2-tert-butyl-2-hydroxymethylpropane-1,3-diol, is an organic compound with the molecular formula C8H18O3. It is a type of diol, which means it contains two hydroxyl groups (-OH). This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-2-(hydroxymethyl)-1,3-propanediol typically involves the reaction of tert-butyl alcohol with formaldehyde in the presence of a base catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions usually involve moderate temperatures and pressures to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and consistency in product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-2-(hydroxymethyl)-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: The major products include aldehydes or ketones, depending on the specific reaction conditions.
Reduction: The major products are alkanes or alcohols with fewer hydroxyl groups.
Substitution: The major products are halogenated compounds or amines, depending on the substituent introduced.
Scientific Research Applications
2-tert-Butyl-2-(hydroxymethyl)-1,3-propanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a stabilizer in biochemical assays.
Medicine: It is explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of high-performance coatings, adhesives, and resins.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-2-(hydroxymethyl)-1,3-propanediol involves its interaction with various molecular targets, primarily through its hydroxyl groups. These groups can form hydrogen bonds with other molecules, facilitating various chemical reactions. The compound can also act as a nucleophile, participating in substitution and addition reactions. The specific pathways and targets depend on the context of its use, such as in biochemical assays or industrial applications.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-propanediol: Another diol with similar properties but different molecular structure.
1,1,1-Trimethylolpropane: A triol with three hydroxyl groups, used in similar applications but with different reactivity.
Uniqueness
2-tert-Butyl-2-(hydroxymethyl)-1,3-propanediol is unique due to its tert-butyl group, which provides steric hindrance and affects its reactivity. This makes it more stable under certain conditions compared to other diols, allowing for its use in more demanding applications.
Properties
Molecular Formula |
C8H18O3 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-tert-butyl-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C8H18O3/c1-7(2,3)8(4-9,5-10)6-11/h9-11H,4-6H2,1-3H3 |
InChI Key |
BNEQHTNDYHYJFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CO)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















